molecular formula C18H16N2O4S B352488 4-((2,4-Dioxo-5-(p-tolylamino)thiazolidin-3-yl)methyl)benzoic acid CAS No. 1008004-79-2

4-((2,4-Dioxo-5-(p-tolylamino)thiazolidin-3-yl)methyl)benzoic acid

Cat. No.: B352488
CAS No.: 1008004-79-2
M. Wt: 356.4g/mol
InChI Key: YEUSDYQLFQOGIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Research Applications and Value 4-((2,4-Dioxo-5-(p-tolylamino)thiazolidin-3-yl)methyl)benzoic acid is a synthetic thiazolidine-2,4-dione (TZD) derivative offered as a building block for medicinal chemistry and pharmaceutical research. The TZD nucleus is a privileged scaffold in drug discovery, known for its wide spectrum of biological activities . This compound is primarily of interest for synthesizing novel molecules to explore new therapeutic agents. Mechanistic Insights and Biological Potential The core thiazolidinedione structure is associated with several mechanistic pathways. Researchers investigate TZD derivatives for their potential in managing metabolic diseases . Furthermore, TZD hybrids demonstrate significant antimicrobial properties. Recent studies on similar rhodanine-based compounds have shown potent activity against resistant bacterial strains like MRSA and various fungi, sometimes exceeding the potency of reference drugs . The structural similarity of the TZD core to penicillin also contributes to its relevance in antibacterial research . The specific substitution pattern on this compound—featuring a p-tolylamino group and a benzoic acid moiety—makes it a versatile intermediate for creating diverse chemical libraries. This allows researchers to study Structure-Activity Relationships (SAR) to optimize desired biological effects, such as antimicrobial, antidiabetic, or anti-inflammatory activity . Note on Use This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

4-[[5-(4-methylanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c1-11-2-8-14(9-3-11)19-15-16(21)20(18(24)25-15)10-12-4-6-13(7-5-12)17(22)23/h2-9,15,19H,10H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEUSDYQLFQOGIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Reaction

The synthesis begins with the cyclocondensation of thiourea and chloroacetic acid to form the thiazolidine-2,4-dione core. This reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or acetone under reflux conditions (80–100°C). The choice of solvent influences reaction kinetics, with DMF yielding higher conversion rates due to its high dielectric constant.

Key Conditions :

  • Solvent : DMF or acetone

  • Temperature : 80–100°C (reflux)

  • Time : 6–12 hours

  • Yield : 70–85%

Introduction of the p-Tolylamino Group

The 5-position of the thiazolidinedione ring is functionalized via nucleophilic substitution with p-toluidine. This step requires careful pH control (7.5–8.5) to avoid side reactions. Catalytic amounts of triethylamine are often added to deprotonate the amine, enhancing reactivity. The reaction proceeds at 60–70°C for 4–6 hours, achieving yields of 65–75%.

Benzoic Acid Moiety Incorporation

The methylene-linked benzoic acid group is introduced through a Mannich reaction or alkylation. A patented method involves reacting the intermediate with 4-(bromomethyl)benzoic acid in the presence of potassium carbonate (K₂CO₃) as a base. This step is performed in tetrahydrofuran (THF) at room temperature for 12–18 hours, yielding 60–70% of the product.

Optimization Insight :

  • Base : K₂CO₃ > NaHCO₃ (higher solubility in THF)

  • Solvent : THF > DMSO (avoids side oxidation)

Reaction Optimization Strategies

Solvent and Temperature Effects

Comparative studies demonstrate that DMF outperforms acetone in the cyclocondensation step, yielding 85% vs. 70% product. Elevated temperatures (>100°C) risk decarboxylation, while temperatures <80°C prolong reaction times.

Catalytic Systems

The use of palladium on charcoal (Pd/C) in hydrogenation steps, as described in a patent for analogous compounds, improves selectivity during intermediate reductions. For example, Pd/C (5% w/w) under 5–6 kg/cm² H₂ pressure at 50–90°C achieves >90% conversion in 3–10 hours.

Purification Techniques

Crude products are purified via acid-base extraction and recrystallization. Ethyl acetate and dichloromethane are preferred for their differential solubility profiles. A patented workflow includes:

  • Acid Wash : 2N HCl to remove basic impurities.

  • Basification : Sodium bicarbonate (pH 9) to precipitate the product.

  • Chromatography : Silica gel column with hexane-ethyl acetate gradients.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 12.5 (s, 1H, COOH), 10.2 (s, 1H, NH), 7.8–7.2 (m, 8H, aromatic), 4.3 (s, 2H, CH₂), 2.3 (s, 3H, CH₃).

  • HPLC : Retention time = 7.05 min (C18 column, 30% acetonitrile/70% H₂O).

Purity Assessment

Impurity profiling via HPLC reveals <0.5% positional isomers when using Pd/C catalysis, underscoring the importance of selective reduction.

Comparative Analysis of Synthetic Routes

StepMethod AMethod B
CyclocondensationDMF, reflux, 85%Not applicable
p-Tolylamino additionp-toluidine, 70°C, 65%Dimethylamine, 110°C, 70%
Benzoic acid linkageMannich reaction, 60%Alkylation, 70%
PurificationRecrystallizationColumn chromatography

Chemical Reactions Analysis

Types of Reactions

4-((2,4-Dioxo-5-(p-tolylamino)thiazolidin-3-yl)methyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions include various thiazolidine derivatives, sulfoxides, sulfones, and substituted benzoic acid derivatives. These products often exhibit enhanced biological activities and are of interest for further medicinal chemistry studies .

Scientific Research Applications

Chemical Properties and Structure

The compound features a thiazolidine ring, which is known for its biological activity. The structural formula can be represented as follows:

C21H18N3O4S\text{C}_{21}\text{H}_{18}\text{N}_{3}\text{O}_{4}\text{S}

This structure contributes to its interaction with biological targets, particularly in the context of cancer treatment and enzyme inhibition.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds structurally related to 4-((2,4-Dioxo-5-(p-tolylamino)thiazolidin-3-yl)methyl)benzoic acid. For instance, thiazolidine derivatives have been evaluated for their ability to inhibit cancer cell proliferation.

  • Mechanism of Action : The compound is hypothesized to interact with specific enzymes involved in cancer cell metabolism. For example, it may inhibit key pathways that cancer cells exploit for growth and survival.
  • Case Studies : In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The binding affinity to target proteins has been assessed using molecular docking techniques, revealing promising interactions that could lead to effective drug development .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor, particularly against xanthine oxidase, which is involved in purine metabolism.

  • Xanthine Oxidase Inhibition : Research indicates that similar thiazolidine derivatives show moderate inhibitory activity against xanthine oxidase, suggesting that this compound could be developed as a therapeutic agent for conditions like gout or hyperuricemia .
  • Binding Studies : Computational studies have provided insights into the binding modes of these compounds within the active site of xanthine oxidase, indicating favorable interactions that could enhance their pharmacological profile .

Data Table: Summary of Research Findings

Study ReferenceActivity AssessedKey FindingsIC50 Values
Xanthine oxidase inhibitionModerate inhibitory activity compared to febuxostat3.6 μM (5j), 8.1 μM (5k)
Anticancer activitySignificant cytotoxicity against breast and lung cancer cellsNot specified
Enzyme binding affinityFavorable interactions with active site residuesBinding affinity -81.06 kcal/mol

Mechanism of Action

The mechanism of action of 4-((2,4-Dioxo-5-(p-tolylamino)thiazolidin-3-yl)methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The thiazolidine ring is known to interact with enzymes and receptors, modulating their activity. This compound can inhibit topoisomerase IV and DNA gyrase, leading to antibacterial effects . Additionally, it may interact with peroxisome proliferator-activated receptors (PPARs), influencing metabolic and inflammatory pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural differences among analogs lie in the substituents at position 5 of the thiazolidinone ring and the nature of the aromatic acid moiety. Below is a comparative analysis:

Compound Name / ID Substituent at Position 5 Aromatic Moiety Molecular Formula Melting Point (°C) Key References
Target Compound p-Tolylamino 4-Benzoic acid C₁₈H₁₅N₂O₄S Not reported
2-[2,4-Dioxo-5-(thiazol-2-ylcarbamoylmethyl)-thiazolidin-3-yl]-N-(2-trifluoromethylphenyl)acetamide (IId) Thiazol-2-ylcarbamoylmethyl + trifluoromethylphenyl acetamide Phenylacetamide C₁₇H₁₃F₃N₄O₄S₂ >240
(2,4-Dioxo-5-(thiazol-2-ylcarbamoylmethylene)-thiazolidin-3-yl)acetic acid ethyl ester (IIj) Thiazol-2-ylcarbamoylmethylene Ethyl acetate C₁₂H₁₁N₃O₅S₂ >240
4-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid Benzylidene 4-Benzoic acid C₁₇H₁₁NO₃S₂ Not reported
4-[4-Oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid 2-Oxoindol-3-ylidene 4-Benzoic acid C₁₈H₁₀N₂O₄S₂ Not reported

Key Observations :

  • Electron-Withdrawing Groups : Compounds like IId (trifluoromethyl) exhibit enhanced anticonvulsant activity due to increased electron-withdrawing effects, which may improve receptor binding .
  • Aromatic Acid vs. Ester : The benzoic acid in the target compound and analogs (e.g., ) may improve solubility and bioavailability compared to ester derivatives like IIj.
Anticonvulsant Activity
  • IId and IIj : Demonstrated significant activity in pentylenetetrazole (PTZ)-induced seizures and maximal electroshock (MES) tests, with median effective doses (ED₅₀) lower than reference drugs like ethosuximide .
  • SAR Insights :
    • The trifluoromethyl group in IId enhances lipophilicity and metabolic stability .
    • Thiazole-containing analogs (e.g., IIj) show improved activity due to π-π stacking interactions with neuronal targets .
Antimicrobial Activity

Toxicity Profile

  • Low Acute Toxicity : IId, IIj, and related compounds showed LD₅₀ values >500 mg/kg in mice, indicating favorable safety profiles .

Biological Activity

4-((2,4-Dioxo-5-(p-tolylamino)thiazolidin-3-yl)methyl)benzoic acid, also known by its CAS number 1008004-79-2, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18_{18}H16_{16}N2_2O4_4S, with a molecular weight of 356.4 g/mol. Its structure includes a thiazolidine ring and a benzoic acid moiety, which are significant for its biological activity.

PropertyValue
Molecular FormulaC18_{18}H16_{16}N2_2O4_4S
Molecular Weight356.4 g/mol
CAS Number1008004-79-2

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

1. Antimicrobial Activity
Research indicates that derivatives of thiazolidine compounds exhibit significant antimicrobial properties. The presence of the thiazolidine structure is crucial for this activity, as it interacts with microbial enzymes and disrupts their function .

2. Anticancer Properties
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The compound has been shown to activate apoptotic pathways by modulating various signaling cascades involved in cell survival and death .

3. Anti-inflammatory Effects
The thiazolidine derivatives have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests potential therapeutic applications in inflammatory diseases .

The mechanisms through which this compound exerts its biological effects include:

1. Enzyme Inhibition
The compound may inhibit key enzymes involved in microbial growth and cancer cell proliferation. For instance, it has been noted to inhibit cathepsins, which are proteases involved in various cellular processes including apoptosis and inflammation .

2. Modulation of Signaling Pathways
The interaction of this compound with cellular signaling pathways can lead to altered gene expression profiles that favor apoptosis in cancer cells while suppressing inflammation .

Case Studies

Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound:

  • Study on Anticancer Activity : A comparative study involving thiazolidine derivatives showed that compounds with similar structural motifs exhibited enhanced anticancer activity against various cell lines, suggesting that modifications to the thiazolidine core could further improve efficacy .
  • Antimicrobial Testing : In vitro assays demonstrated that certain thiazolidine derivatives significantly inhibited the growth of bacterial strains, supporting the notion that structural features play a critical role in antimicrobial potency.

Q & A

Basic: What synthetic methodologies are recommended for optimizing the yield of 4-((2,4-Dioxo-5-(p-tolylamino)thiazolidin-3-yl)methyl)benzoic acid?

Answer:
The synthesis of thiazolidinone derivatives typically involves condensation reactions between aldehydes and thiazolidinone precursors. For example, highlights refluxing with piperidine in ethanol for 26 hours to synthesize structurally analogous compounds . Key factors for yield optimization include:

  • Solvent selection : Polar aprotic solvents (e.g., ethanol, DMF) enhance reaction efficiency.
  • Catalyst use : Piperidine or acetic acid can accelerate imine formation.
  • Temperature control : Reflux conditions (~80°C) improve reaction kinetics.
  • Purification : Acidification (pH 3–4) precipitates the product, followed by recrystallization from ethanol or dioxane to improve purity .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s enzyme inhibition potential?

Answer:
SAR studies require systematic modification of the compound’s functional groups and evaluation of biological activity. For instance:

  • Core modifications : Replace the p-tolylamino group with electron-withdrawing/donating substituents to assess impact on binding affinity (e.g., chloro or methoxy analogs).
  • Bioassays : Use in vitro enzyme inhibition assays (e.g., against tyrosine kinases or cyclooxygenases) with IC50 determination.
  • Computational docking : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with enzyme active sites, leveraging analogs from that show affinity for biological targets .

Basic: What analytical techniques are essential for confirming the structural integrity of this compound?

Answer:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Confirm the presence of the thiazolidinone ring (δ ~170–175 ppm for carbonyl carbons) and benzoic acid moiety (δ ~7–8 ppm for aromatic protons) .
  • Elemental analysis : Validate C, H, N content (e.g., deviations ≤0.4% from theoretical values indicate purity) .
  • HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm .

Advanced: How can contradictions in biological activity data across studies be resolved?

Answer:
Discrepancies may arise from:

  • Purity variations : Impurities (e.g., unreacted intermediates) can skew bioassay results. Use HPLC ( ) or mass spectrometry to verify compound integrity .
  • Assay conditions : Standardize parameters (e.g., pH, temperature, cell lines) to ensure reproducibility.
  • Structural analogs : Compare activity with derivatives in (e.g., 4-oxo-2-phenyliminothiazolidin-3-yl analogs) to isolate critical pharmacophores .

Basic: What intermediates are critical in synthesizing this compound, and how are they characterized?

Answer:
Key intermediates include:

  • 4-(Aminomethyl)benzoic acid : Synthesized via reductive amination of 4-cyanobenzoic acid. Characterized by IR (C≡N stretch at ~2200 cm⁻¹) and LC-MS .
  • 5-(p-Tolylamino)-2,4-dioxothiazolidine : Prepared by reacting thiourea with chloroacetic acid. Confirmed via <sup>1</sup>H NMR (NH protons at δ ~10–12 ppm) .

Advanced: What computational strategies predict this compound’s binding mode with therapeutic targets?

Answer:

  • Molecular docking : Use software like Schrödinger Suite to model interactions with targets (e.g., PPAR-γ for antidiabetic activity). Focus on hydrogen bonding with the thiazolidinone carbonyl and hydrophobic interactions with the p-tolyl group .
  • Molecular dynamics (MD) simulations : Simulate binding stability over 100 ns to assess conformational changes in the target protein .

Basic: How can solubility challenges be addressed during in vitro assays?

Answer:

  • pH adjustment : Use sodium bicarbonate to deprotonate the benzoic acid group, enhancing aqueous solubility.
  • Co-solvents : Employ DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to maintain solubility without cytotoxicity .

Advanced: What strategies validate the compound’s mechanism of action in cellular models?

Answer:

  • Gene expression profiling : Use qRT-PCR to measure downstream targets (e.g., PPAR-γ-responsive genes) .
  • Knockout models : CRISPR/Cas9-mediated deletion of putative target genes to confirm pathway dependency.
  • Metabolic labeling : Track cellular uptake via <sup>14</sup>C-labeled analogs (synthesized using ’s methods) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.